molecular formula C21H36O2Si B15174146 5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-

5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-

Cat. No.: B15174146
M. Wt: 348.6 g/mol
InChI Key: VBURHJWZZMKEGL-UHFFFAOYSA-N
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Description

5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- is a complex organic compound with a unique structure that includes a benzocyclooctene ring, a hydroxyl group, and a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzocyclooctene ring, introduction of the hydroxyl group, and protection of the hydroxyl group with the TBDMS group. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) can be used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.

    Biological Studies: It can be used to study the effects of different functional groups on biological activity.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and the benzocyclooctene ring play crucial roles in its reactivity and binding affinity. The TBDMS group provides stability and protection during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    5-Benzocyclooctenol: Lacks the TBDMS protecting group.

    2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-benzocyclooctene: Similar structure but different functional groups.

Uniqueness

The presence of the TBDMS protecting group in 5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C21H36O2Si

Molecular Weight

348.6 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-yl]ethanol

InChI

InChI=1S/C21H36O2Si/c1-20(2,3)24(5,6)23-18-11-12-19-17(16-18)10-8-7-9-13-21(19,4)14-15-22/h11-12,16,22H,7-10,13-15H2,1-6H3

InChI Key

VBURHJWZZMKEGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCO

Origin of Product

United States

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